4-methyl-5H-phenanthridin-6-one
Overview
Description
4-Methyl-5H-phenanthridin-6-one is a tricyclic N-heterocyclic compound that belongs to the phenanthridinone family. This compound is characterized by its unique structure, which includes a phenanthridinone core with a methyl group attached at the fourth position. Phenanthridinones are known for their presence in various natural alkaloids and their significant biological and pharmaceutical activities, including antimycobacterial, antiproliferative, and antitubercular properties .
Preparation Methods
The synthesis of 4-methyl-5H-phenanthridin-6-one can be achieved through several methods:
Palladium-Catalyzed Annulation: This method involves the use of palladium catalysts to facilitate the annulation process, providing controlled access to functionalized phenanthridinones in yields ranging from 59% to 88%.
Nickel-Catalyzed Amidation: This approach uses nickel catalysts to promote the amidation of aryl iodides, leading to the formation of phenanthridinone derivatives.
Organo-Catalytic Protocols: These protocols involve direct C(sp2)−H bond arylation, which can be achieved using organo-catalysts.
Free Radical Initiators: The use of free radical initiators such as AIBN or microwave irradiation can also yield phenanthridinone derivatives.
Industrial production methods often involve the optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-Methyl-5H-phenanthridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as O2 or K2S2O8.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions, particularly arylation, can be facilitated using palladium or nickel catalysts.
Common reagents and conditions used in these reactions include palladium or nickel catalysts, oxidizing agents like O2 or K2S2O8, and reducing agents like NaBH4. Major products formed from these reactions include various functionalized phenanthridinone derivatives.
Scientific Research Applications
4-Methyl-5H-phenanthridin-6-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-5H-phenanthridin-6-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of cell death in cancer cells .
Comparison with Similar Compounds
4-Methyl-5H-phenanthridin-6-one can be compared with other similar compounds, such as:
Phenanthridin-6-one: Lacks the methyl group at the fourth position, which may affect its biological activity and chemical reactivity.
6-Phenanthridinol:
Phenanthridone: Another derivative with distinct structural and functional characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-methyl-5H-phenanthridin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-9-5-4-8-11-10-6-2-3-7-12(10)14(16)15-13(9)11/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOZAYBYJQZUCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC=C3C(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587411 | |
Record name | 4-Methylphenanthridin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107624-48-6 | |
Record name | 4-Methylphenanthridin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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